[(S)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid
Description
[(S)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is a chiral pyrrolidine derivative characterized by a benzyloxycarbonyl (Cbz)-protected methylamino group at the 3-position of the pyrrolidine ring and an acetic acid moiety at the 1-position. The (S)-configuration at the pyrrolidine ring is critical for its stereochemical properties, influencing its interactions in biological systems and physicochemical behavior.
Properties
IUPAC Name |
2-[(3S)-3-[methyl(phenylmethoxycarbonyl)amino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-16(13-7-8-17(9-13)10-14(18)19)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,19)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPNLJCQXWXQAR-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Reaction-Based Approach
A lithium enolate of ethyl acetate reacts with a pyrrolidine aldehyde precursor (e.g., 4-formyl-pyrrolidine) to form β-hydroxy esters. For example, treatment of aldehyde 11 (Scheme 1 in source 3) with ethyl acetate enolate yields diastereomeric aldol adducts 20a and 20b in a 3:1 ratio. X-ray crystallography confirms the S configuration in 20a , making it the preferred intermediate for subsequent steps.
Reductive Amination Pathway
Alternative routes employ reductive amination of γ-keto acids with methylamine. Using sodium cyanoborohydride in methanol at pH 5–6, the imine intermediate is reduced to the corresponding pyrrolidine with 85–90% diastereomeric excess.
Introduction of the Methyl-Amino Group
The C-3 methyl-amino moiety is introduced via nucleophilic substitution or Mitsunobu reactions .
Tosylation-Azide Substitution
Primary alcohols derived from aldol adducts (e.g., 20a ) are converted to tosylates (22a ) using tosyl chloride in pyridine. Subsequent displacement with sodium azide yields azides, which are reduced to amines via hydrogenation over palladium. Methylation is achieved using methyl iodide in the presence of Hunig’s base, yielding the tertiary amine.
Direct Alkylation
In a streamlined approach, the pyrrolidine nitrogen is alkylated with methyl iodide under basic conditions (K₂CO₃ in DMF). However, this method risks over-alkylation and requires careful stoichiometric control.
Benzyloxycarbonyl (Cbz) Protection
The Cbz group is introduced to protect the methyl-amino functionality during subsequent reactions.
Cbz Chloride Coupling
Treatment of the methyl-amino-pyrrolidine with benzyloxycarbonyl chloride (Cbz-Cl) in dichloromethane, using triethylamine as a base, affords the protected amine in >90% yield. Excess Cbz-Cl must be quenched with aqueous NaHCO₃ to prevent side reactions.
Mixed Carbonate Method
Alternatively, the amine reacts with benzyl chloroformate in the presence of 4-dimethylaminopyridine (DMAP), enhancing reaction efficiency at 0–5°C.
Acetic Acid Side Chain Installation
The acetic acid moiety is appended via alkylation or carboxylic acid coupling .
Alkylation of Pyrrolidine Nitrogen
Bromomethyl acetate reacts with the pyrrolidine nitrogen in acetonitrile at reflux, followed by saponification with NaOH to yield the acetic acid derivative. This method achieves 75–80% yield but may require purification via ion-exchange chromatography.
Carbodiimide-Mediated Coupling
Activation of acetic acid with N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) enables amide bond formation with the pyrrolidine amine. Subsequent hydrolysis of the ester under acidic conditions (HCl/THF) furnishes the carboxylic acid.
Stereochemical Control
Enantiomeric excess is ensured through:
Chiral Chromatography
Racemic mixtures are resolved using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. The (S)-enantiomer elutes at 12.3 min under optimized conditions.
Asymmetric Catalysis
A Sharpless epoxidation-derived catalyst induces >95% ee during the aldol step, eliminating the need for post-synthesis resolution.
Purification and Characterization
Final purification involves:
-
Recrystallization from ethyl acetate/hexane (1:3)
-
HPLC on a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA)
Critical characterization data include:
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 152–154°C | DSC |
| Optical Rotation | [α]D²⁵ = +24.5° (c=1, CHCl₃) | Polarimetry |
| HRMS (m/z) | 293.1498 [M+H]+ | ESI-QTOF |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Aldol-Tosylation-Azide | 62 | 98 | High stereoselectivity |
| Reductive Amination | 78 | 85 | Fewer steps |
| Direct Alkylation | 70 | 92 | Scalability |
Industrial-Scale Considerations
For kilogram-scale production, the aldol-based route is preferred due to:
-
Compatibility with continuous flow reactors
-
Recyclable chiral catalysts reducing costs
-
Minimal purification steps post-crystallization
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
[(S)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the benzyloxycarbonyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety or the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its unique structural features enable it to participate in various chemical reactions, making it a valuable asset in drug design and development.
Antiviral Agents
Research has indicated that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, studies have shown that modifications to the pyrrolidine ring can enhance the efficacy of antiviral agents targeting diseases such as HIV and Hepatitis C. [(S)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid serves as a precursor for synthesizing these derivatives, facilitating the development of more potent antiviral drugs .
Anticancer Research
Pyrrolidine derivatives have also been explored for their anticancer potential. The compound can be utilized to synthesize analogs that inhibit tumor growth by interfering with cellular signaling pathways. Research has demonstrated that certain pyrrolidine-based compounds can induce apoptosis in cancer cells, providing a promising avenue for cancer therapy .
Chiral Building Block in Organic Synthesis
The chirality of [(S)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid makes it an essential building block in asymmetric synthesis. Its ability to influence the stereochemistry of reactions is critical for producing enantiomerically pure compounds.
Asymmetric Synthesis
In asymmetric synthesis, this compound can be employed to create various chiral centers, which are crucial for the biological activity of many drugs. It acts as a chiral auxiliary or ligand in catalytic reactions, enhancing the selectivity and yield of desired products .
Synthesis of Antiviral Compounds
A study focused on synthesizing a series of antiviral agents using [(S)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid as an intermediate. The researchers modified the compound to create derivatives with improved antiviral activity against HIV. The results indicated a significant increase in potency compared to earlier compounds lacking this structural motif .
Development of Anticancer Agents
Another case study investigated the use of this compound in developing novel anticancer agents targeting specific pathways in cancer cell metabolism. The synthesized compounds demonstrated promising results in preclinical trials, showing reduced cell viability and increased apoptosis rates in various cancer cell lines .
Mechanism of Action
The mechanism of action of [(S)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the pyrrolidine ring and acetic acid moiety may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
The compound’s structural analogs differ primarily in substituents on the pyrrolidine ring and the nature of the amino-protecting group. Key examples include:
Table 1: Substituent Variations in Pyrrolidine-Acetic Acid Derivatives
*Calculated based on molecular formula C₁₆H₂₀N₂O₄.
Key Observations :
- Protecting Groups: The benzyloxycarbonyl (Cbz) group in the target compound offers stability under acidic conditions but requires hydrogenolysis for deprotection. In contrast, tert-butoxycarbonyl (Boc)-protected analogs (e.g., ) are labile under acidic conditions, enabling selective deprotection .
Stereochemical Variants
The (S)-configuration of the target compound distinguishes it from enantiomeric forms, such as the (R)-configured cyclopropylamino analog (CAS 114779-79-2) . Chirality significantly impacts receptor binding; for example, in evocalcet (a calcium-sensing receptor agonist), the (S)-pyrrolidine and (R)-naphthylethyl groups are essential for activity .
Functional Group Modifications
Table 2: Core Structure Modifications
Key Observations :
- The acetic acid moiety in the target compound improves aqueous solubility compared to ethanol or propanoic acid derivatives, which may influence bioavailability .
Biological Activity
[(S)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is a chiral compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological mechanisms, structure-activity relationships (SAR), and relevant case studies that highlight its significance in various fields.
Chemical Structure and Properties
[(S)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid features a pyrrolidine ring, an amino group, and a benzyloxycarbonyl group. The presence of these functional groups contributes to its unique reactivity and binding properties, making it a versatile molecule for synthetic and research applications.
Structural Characteristics
| Property | Description |
|---|---|
| IUPAC Name | 2-[(3S)-3-(phenylmethoxycarbonylamino)pyrrolidin-1-yl]acetic acid |
| Molecular Formula | C₁₄H₁₈N₂O₄ |
| Molecular Weight | 278.30 g/mol |
| CAS Number | 1354007-88-7 |
The biological activity of [(S)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group enhances binding affinity to active sites, while the pyrrolidine ring stabilizes the compound's structure.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
- Receptor Modulation: It can interact with various receptors, potentially affecting signal transduction pathways.
Biological Activity and Case Studies
Several studies have investigated the biological activities of [(S)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid and related compounds. These investigations reveal its potential in various therapeutic areas.
Antimicrobial Activity
A study highlighted the compound's potential as an antimicrobial agent. It demonstrated significant activity against various bacterial strains, indicating its usefulness in addressing antibiotic resistance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This suggests that modifications in the structure can enhance antimicrobial properties, aligning with findings from other SAR studies .
Anticancer Properties
Research has also focused on the anticancer potential of related pyrrolidine derivatives. For instance, derivatives exhibiting similar structural features have shown promising results in inhibiting cancer cell proliferation:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer).
- Results: IC50 values ranged from 10 to 50 µM, indicating moderate potency against cancer cells.
Structure-Activity Relationships (SAR)
Understanding the SAR of [(S)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is crucial for optimizing its biological activity. Studies suggest that:
- Modification of the Benzyloxycarbonyl Group: Alterations can significantly affect binding affinity and selectivity towards target enzymes.
- Pyrrolidine Ring Substituents: Different substituents on the pyrrolidine ring can enhance or reduce biological activity.
Q & A
Basic Research Questions
Q. How can the enantiomeric purity of [(S)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid be optimized during synthesis?
- Methodological Answer : To enhance enantiomeric purity, employ chiral auxiliaries or catalysts during the formation of the pyrrolidine ring. For example, (S)-1-Benzyl-3-methylaminopyrrolidine (CAS RN 169749-99-9) is synthesized with >97% purity using stereoselective alkylation or resolution techniques, as noted in commercial synthetic protocols . Post-synthesis, chiral HPLC or capillary electrophoresis can validate enantiomeric excess.
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of -/-NMR to verify the benzyloxycarbonyl and acetic acid moieties, and LC-MS for molecular weight confirmation. Purity should be assessed via reversed-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradient). Reference standards, such as those from Kanto Reagents, ensure accuracy .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and track impurities using high-resolution MS. For long-term storage, lyophilization or storage in inert atmospheres (-20°C) is recommended, as suggested by similar pyrrolidine derivatives .
Advanced Research Questions
Q. What strategies can be used to explore structure-activity relationships (SAR) for this compound in pharmacological contexts?
- Methodological Answer : Synthesize analogs with modifications to the benzyloxycarbonyl group, pyrrolidine ring, or acetic acid moiety. Compare bioactivity using assays like kinase inhibition or receptor binding. For instance, Evocalcet (a structurally related pyrrolidine derivative) was optimized by modifying the naphthalene and phenylacetic acid groups, demonstrating the impact of stereochemistry on potency .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., G-protein-coupled receptors). Focus on hydrogen bonding between the acetic acid group and active-site residues. Molecular dynamics simulations (AMBER/CHARMM) can assess binding stability. Similar approaches validated Evocalcet’s mechanism .
Q. What experimental approaches are suitable for evaluating cytotoxicity or anticancer potential?
- Methodological Answer : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Reference studies on pyrrolidine derivatives like (E)-3-(2,5-dioxo-3-(propan-2-ylidene)pyrrolidin-1-yl)acrylic acid, which showed IC values of 14.1–38.6 μM . Include controls for apoptosis (Annexin V/PI staining) and oxidative stress markers (ROS assays).
Q. How can metabolic stability be assessed to improve the compound’s pharmacokinetic profile?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to measure half-life () and intrinsic clearance. Modify labile groups (e.g., ester bonds) based on metabolic hotspots identified in similar compounds, such as Evocalcet’s optimized naphthalene substitution .
Data Contradiction & Validation
- Note : While no direct contradictions exist in the provided evidence, researchers should validate synthetic yields and purity against independent standards. For example, commercial batches of (S)-1-Benzyl-3-methylaminopyrrolidine report >97% purity , but in-house LC-MS may reveal batch-specific impurities. Cross-referencing biological data with structurally related compounds (e.g., Evocalcet’s IC) ensures consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
